molecular formula C11H24N2O2 B2672597 Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate CAS No. 2360324-68-9

Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate

Cat. No.: B2672597
CAS No.: 2360324-68-9
M. Wt: 216.325
InChI Key: CXARCDPCUJKCPD-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate is a chemical compound with the molecular formula C11H24N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its tert-butyl group, which provides steric hindrance and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-methyl-2-(methylamino)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylamino)ethylcarbamate
  • Tert-butyl (2-aminoethyl)carbamate
  • N-Boc-2-aminoacetaldehyde

Uniqueness

Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate is unique due to its specific structural features, such as the presence of both tert-butyl and methylamino groups. These groups confer distinct steric and electronic properties, making the compound valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13(7)8-11(4,5)12-6/h12H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXARCDPCUJKCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C)(C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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